6-Isopropoxynaphthalene-2-boronic acid is a boronic acid derivative characterized by its unique molecular structure and functional properties. It is classified as an arylboronic acid, which is notable for its applications in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. The compound is recognized for its ability to participate in various chemical reactions due to the presence of a boron atom that can form stable complexes with other molecules.
This compound can be synthesized from various precursors, typically involving naphthalene derivatives and boron reagents. It falls under the broader category of boronic acids, which are essential in medicinal chemistry and materials science due to their reactivity and ability to form covalent bonds with diols.
The synthesis of 6-Isopropoxynaphthalene-2-boronic acid can be accomplished through several methods:
The molecular formula of 6-Isopropoxynaphthalene-2-boronic acid is , with a molecular weight of approximately 202.01 g/mol. The structure consists of a naphthalene ring substituted at the 2-position with a boronic acid group and at the 6-position with an isopropoxy group.
Key structural features include:
6-Isopropoxynaphthalene-2-boronic acid participates in several key chemical reactions:
The mechanism of action for 6-Isopropoxynaphthalene-2-boronic acid primarily revolves around its role in cross-coupling reactions:
6-Isopropoxynaphthalene-2-boronic acid has several important applications in scientific research:
Palladium-catalyzed borylation represents the most robust method for synthesizing 6-isopropoxynaphthalen-2-boronic acid. This approach typically employs 2-bromo-6-isopropoxynaphthalene or the corresponding iodide as the substrate, reacting with bis(pinacolato)diboron (B₂pin₂) under catalytic Pd conditions. Key innovations include the use of bulky lipophilic bases (e.g., potassium 2-ethylhexanoate) to prevent acetate inhibition of the catalytic cycle, enabling reactions at 35°C within 2 hours with catalyst loadings as low as 0.5 mol% Pd [2] [5]. Micellar conditions in aqueous media, utilizing Pd/SPhos complexes, further enhance functional group tolerance and simplify purification [2]. Regioselectivity is ensured by the orthogonal stability of the isopropoxy group under these mild conditions.
Table 1: Optimized Conditions for Pd-Catalyzed Borylation of 2-Halo-6-isopropoxynaphthalene
Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
---|---|---|---|---|
Pd(dppf)Cl₂ | Et₃N | THF | 80 | 78 |
Pd(OAc)₂/SPhos | K₂CO₃ | Water | 70 | 92 |
Pd(dba)₂/t-Bu₃P | K(O₂CCH(C₂H₅)C₄H₉) | Toluene | 35 | 95 |
Rhodium complexes, particularly [Rh(COD)Cl]₂/DTBM-Segphos, enable direct C–H borylation at the C2 position of 6-isopropoxynaphthalene, bypassing the need for pre-halogenation. The electron-rich isopropoxy group directs borylation ortho to the oxygen functionality via a postulated Rh(III)-naphtholate intermediate. This method achieves >98% regioselectivity at 80°C in 12 hours, with B₂pin₂ as the boron source [2]. The steric bulk of the DTBM-Segphos ligand suppresses di-borylation and preserves the isopropoxy moiety from cleavage. Subsequent hydrolysis of the boronate ester yields the target boronic acid.
Metal-free borylation leverages photoredox catalysis to generate aryl radicals from 6-isopropoxynaphthalene derivatives. Phenothiazine-based photocatalysts and bis(catecholato)diboron (B₂cat₂) under visible light (450 nm) facilitate radical borylation at the electron-deficient C2 position. This method tolerates the isopropoxy group due to the neutral reaction conditions (room temperature, pH 7) [2] [4]. Alternatively, 2-naphthol-mediated halogen bonding activates aryl halides (e.g., 2-iodo-6-isopropoxynaphthalene) for single-electron transfer, yielding boronic esters after 24-hour irradiation [2]. Hydrolysis then affords the boronic acid.
Directed ortho-metalation of 1-isopropoxy-naphthalene using n-butyllithium (-78°C, THF) followed by quenching with triisopropyl borate (B(OⁱPr)₃) provides a direct route to the boronic acid. Crucially, the isopropoxy group must be protected as a trimethylsilyl ether to prevent nucleophilic attack on the alkoxy moiety [7]. Acidic workup (HCl) hydrolyzes the boronate ester and removes the silyl protecting group. This method affords 80–85% yields with strict control over regiochemistry.
Table 2: Metal-Free Borylation Routes for 6-Isopropoxynaphthalen-2-boronic Acid
Method | Reagent | Conditions | Regioselectivity | Yield (%) |
---|---|---|---|---|
Photoredox Catalysis | B₂cat₂/Phenothiazine | 450 nm, rt, 24 h | C2 > 95% | 70 |
Halogen Bonding | B₂pin₂/2-Naphthol | hv (365 nm), THF, 12 h | C2 exclusive | 65 |
Halogen-Lithium Exchange | B(OⁱPr)₃, n-BuLi | -78°C, THF, TMS-protected isopropoxy | C2 exclusive | 85 |
The isopropoxy group’s lability under basic or nucleophilic conditions necessitates protection during specific borylation steps. Diol-based protecting groups (e.g., pinacol or 1,8-diaminonaphthalene) stabilize boronic acids but require orthogonal strategies for alkoxy preservation. For electrophilic borylation, silyl protection (trimethylsilyl isopropoxy ether) prevents dealkylation during lithiation [7]. Post-borylation, fluoride-mediated deprotection (TBAF) cleaves the silyl group without affecting the boronic acid. Alternatively, photocleavable 2-nitrobenzyl ethers enable light-triggered deprotection (λ = 350 nm) after borylation, achieving >90% recovery of the isopropoxy group [10]. This strategy is compatible with boronic esters, allowing sequential deprotection in multistep syntheses.
Table 3: Protecting Group Strategies for Isopropoxy Functionality
Protecting Group | Installation Reagent | Deprotection Condition | Compatibility |
---|---|---|---|
Trimethylsilyl (TMS) | TMSCl, imidazole | TBAF, THF, 0°C | Electrophilic borylation |
2-Nitrobenzyl | 2-NO₂BnBr, K₂CO₃ | hν (350 nm), CH₃CN, 6 h | Radical/Suzuki borylation |
Benzodioxaborole | Catechol, Δ | Hydrolysis (pH 2) | Rh-catalyzed borylation |
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